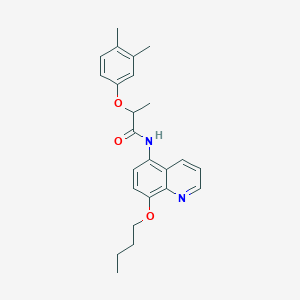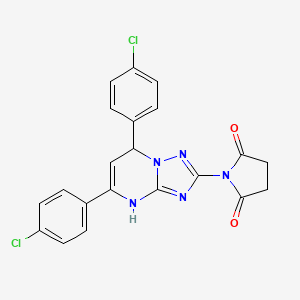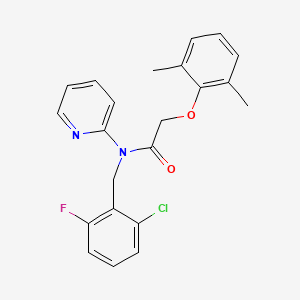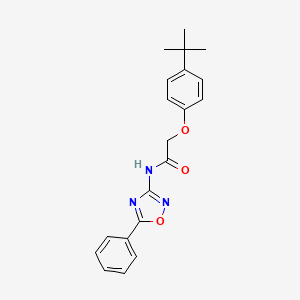![molecular formula C23H24F3NOS B11325694 N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11325694.png)
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and an adamantane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of reagents and solvents that are both cost-effective and environmentally friendly is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the adamantane core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce adamantane alcohols.
Aplicaciones Científicas De Investigación
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism by which N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene exhibit similar chemical properties and applications.
Trifluoromethyl Compounds: Molecules such as trifluoromethylbenzene share the trifluoromethyl group, contributing to their reactivity and stability.
Adamantane Derivatives: Compounds like amantadine, used as antiviral agents, feature the adamantane core.
Uniqueness
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H24F3NOS |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H24F3NOS/c24-23(25,26)18-3-1-4-19(10-18)27(14-20-5-2-6-29-20)21(28)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-6,10,15-17H,7-9,11-14H2 |
Clave InChI |
FUVIBXHGGCHEKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=CS4)C5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325611.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11325615.png)
![2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11325628.png)


![2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325636.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11325637.png)
![2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325642.png)

![6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325656.png)

![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11325668.png)
![2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11325678.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11325684.png)
